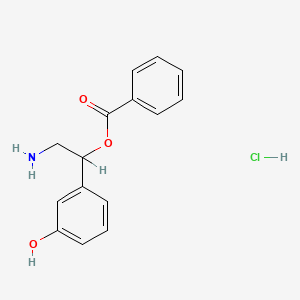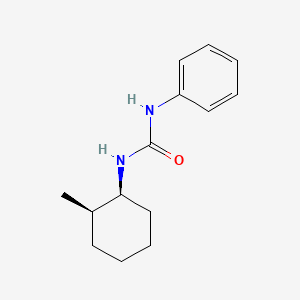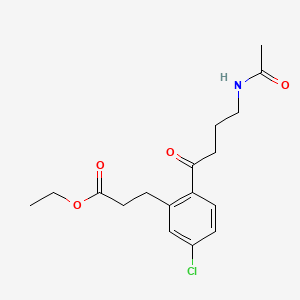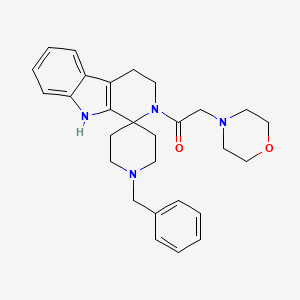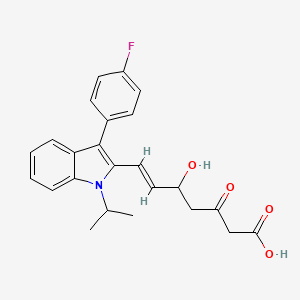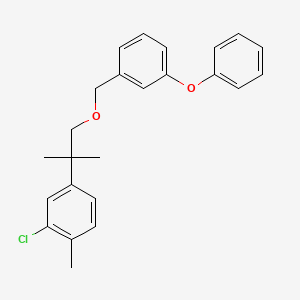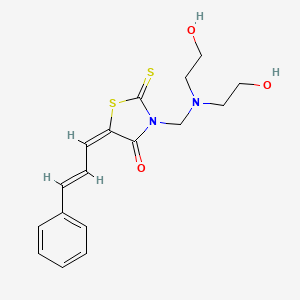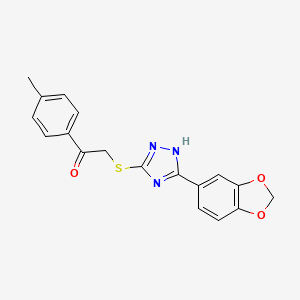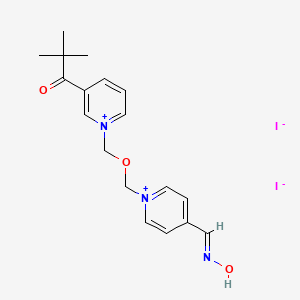
Methyl 1-(4-chloro-3-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-chloro-3-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring a piperidine ring substituted with various functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chloro-3-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the chloro and methyl groups through halogenation and alkylation reactions. The final steps often involve the formation of the ester and amide bonds under controlled conditions, such as using specific catalysts and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key factors in industrial production include the optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chloro-3-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a range of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(4-chloro-3-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 1-(4-chloro-3-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinecarboxylates with different substituents, such as:
- Methyl 1-(4-chloro-3-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate
- Ethyl 1-(4-chloro-3-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate
- Propyl 1-(4-chloro-3-methyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-3-piperidinecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
156724-54-8 |
|---|---|
Molecular Formula |
C22H31ClN2O3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
methyl 1-[(Z)-4-chloro-3-methylpent-3-enyl]-4-(N-propanoylanilino)piperidine-3-carboxylate |
InChI |
InChI=1S/C22H31ClN2O3/c1-5-21(26)25(18-9-7-6-8-10-18)20-12-14-24(13-11-16(2)17(3)23)15-19(20)22(27)28-4/h6-10,19-20H,5,11-15H2,1-4H3/b17-16- |
InChI Key |
SSNYLCDPBASQER-MSUUIHNZSA-N |
Isomeric SMILES |
CCC(=O)N(C1CCN(CC1C(=O)OC)CC/C(=C(/C)\Cl)/C)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C(=O)OC)CCC(=C(C)Cl)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




